molecular formula C13H15FN2O2 B3434216 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione CAS No. 852399-93-0

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B3434216
CAS No.: 852399-93-0
M. Wt: 250.27 g/mol
InChI Key: NAVKQMFSENZTKK-UHFFFAOYSA-N
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Description

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H15FN2O2 and a molecular weight of 250.27 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitTankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .

Mode of Action

It belongs to the class of organic compounds known asphenylimidazoles . These compounds contain a benzene ring linked to an imidazole ring, which could influence their interaction with targets.

Biochemical Pathways

Given its potential role as a tnks inhibitor , it may affect pathways related to cellular processes such as telomere maintenance, Wnt signaling, and mitosis.

Result of Action

As a potential tnks inhibitor , it could potentially disrupt cellular processes regulated by TNKS, leading to effects such as cell cycle arrest or apoptosis, especially in cancer cells.

Biochemical Analysis

Biochemical Properties

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound can modulate their activity and reduce the production of pro-inflammatory mediators .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound can modulate the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing substrate access and subsequent catalytic activity. Furthermore, this compound can activate or inhibit specific signaling pathways by interacting with receptors or signaling proteins. For example, it can inhibit the phosphorylation of IκB kinase (IKK), leading to the suppression of NF-κB activation and downstream inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on enzyme activity and cellular functions over extended periods, although some reduction in potency may occur due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity. At high doses, it may cause adverse effects such as gastrointestinal irritation, liver toxicity, and renal impairment. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. For example, this compound may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .

Preparation Methods

The synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKQMFSENZTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234201
Record name 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-93-0
Record name 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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